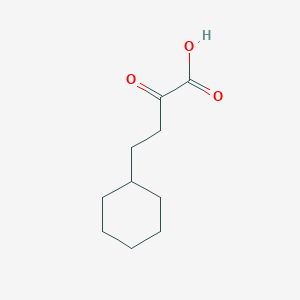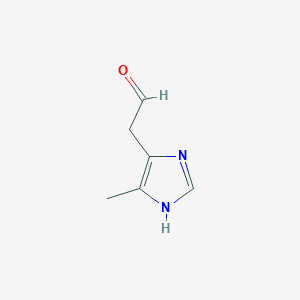
Sodium5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 2-bromo-4-chlorophenyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine or chlorine substituents, potentially leading to debromination or dechlorination.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated or dechlorinated derivatives.
Substitution: Nitrated or further halogenated products.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiadiazole derivatives with potential biological activities.
Biology: In biological research, Sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate is studied for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the formulation of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, leading to conformational changes that reduce enzyme function. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
2-Bromo-4-chlorophenol: A precursor in the synthesis of the target compound.
5-(2-Bromo-4-chlorophenyl)-1,3,4-thiadiazole: A closely related thiadiazole derivative with similar biological activities.
Uniqueness: Sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate stands out due to its sodium carboxylate group, which enhances its solubility and bioavailability. This unique feature makes it more suitable for certain applications, particularly in biological and medicinal research.
Propriétés
Formule moléculaire |
C9H3BrClN2NaO2S |
|---|---|
Poids moléculaire |
341.54 g/mol |
Nom IUPAC |
sodium;5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C9H4BrClN2O2S.Na/c10-6-3-4(11)1-2-5(6)7-12-13-8(16-7)9(14)15;/h1-3H,(H,14,15);/q;+1/p-1 |
Clé InChI |
HCBCIEUAMRPUBN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1Cl)Br)C2=NN=C(S2)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)
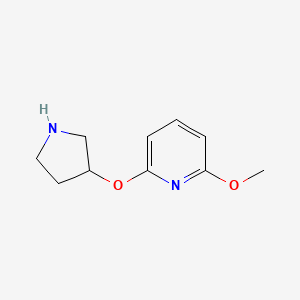
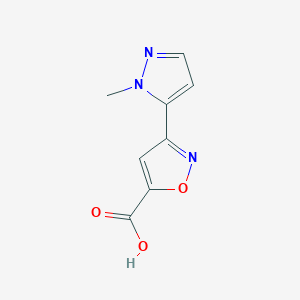

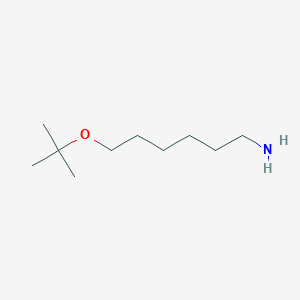
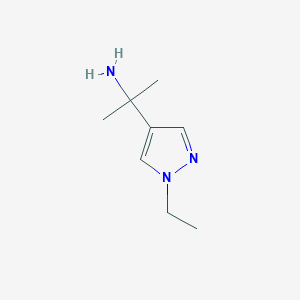
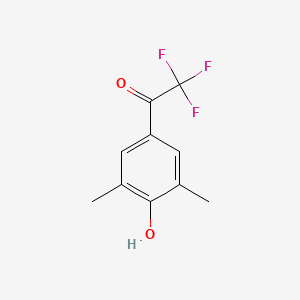
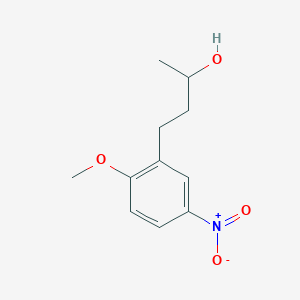
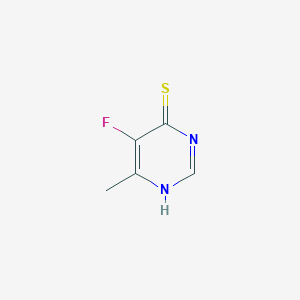
![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
